molecular formula C10H6BrNO2 B11810744 2-(4-Bromophenyl)oxazole-5-carbaldehyde

2-(4-Bromophenyl)oxazole-5-carbaldehyde

Cat. No.: B11810744
M. Wt: 252.06 g/mol
InChI Key: YWVCPRDVFKCOTM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxazole-5-carbaldehyde is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 2-position and a carbaldehyde group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazole-5-carbaldehyde typically involves the Fischer oxazole synthesis, which is a ring-forming reaction. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction conditions are generally mild, and the product precipitates as a hydrochloride, which can be converted to the free base by the addition of water or by boiling with alcohol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)oxazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, and other functionalized derivatives.

Scientific Research Applications

2-(4-Bromophenyl)oxazole-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazole ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)oxazole-5-carbaldehyde is unique due to the specific positioning of the bromophenyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

YWVCPRDVFKCOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C=O)Br

Origin of Product

United States

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